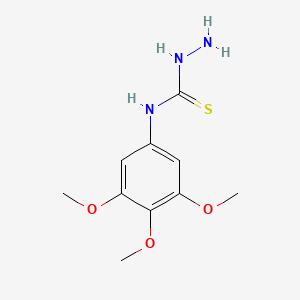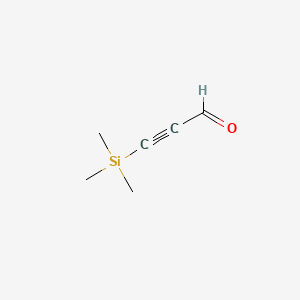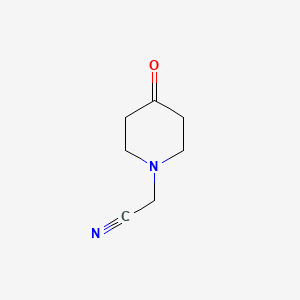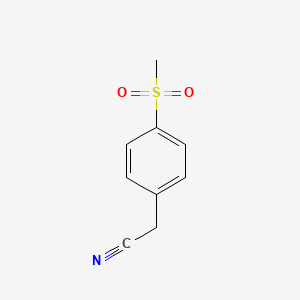
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a modified amino acid derivative used extensively in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain. This dual protection allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Boc Group: The aminomethyl group is then introduced and protected with the Boc group using Boc anhydride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to handle the increased volume, and advanced purification techniques like high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the protected amino groups are replaced with other functional groups.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Dicyclohexylcarbodiimide and hydroxybenzotriazole in DMF.
Major Products Formed
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Scientific Research Applications
Chemistry
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or signaling molecules. It is also employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine
In the medical field, peptides synthesized using this compound are used in drug development, particularly in the design of peptide therapeutics for diseases such as cancer, diabetes, and infectious diseases.
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups allow for selective deprotection and functionalization, enabling the formation of specific peptide sequences. The compound itself does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Lacks the Boc-protected aminomethyl group, making it less versatile for certain synthetic applications.
Boc-L-phenylalanine: Lacks the Fmoc group, limiting its use in sequential peptide synthesis.
Fmoc-4-aminomethyl-L-phenylalanine: Similar but without the Boc protection, making it more prone to side reactions during synthesis.
Uniqueness
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is unique due to its dual protection strategy, which provides greater control and flexibility in peptide synthesis. This makes it particularly valuable for synthesizing complex peptides and proteins with high precision.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)





![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)




